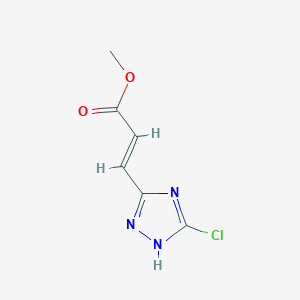
methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the triazole family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is not fully understood. However, studies have suggested that the compound exerts its antifungal and anticancer effects by inhibiting the activity of certain enzymes that are essential for the survival and growth of these cells. Specifically, the compound is believed to inhibit the activity of enzymes involved in DNA synthesis and repair, thereby inducing apoptosis in these cells.
Biochemical and Physiological Effects
Methyl (this compound)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate has been shown to have several biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This, in turn, can lead to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate in lab experiments is its potent antifungal and anticancer activity. This makes it a valuable tool for studying the mechanisms of action of these diseases and for developing new treatments.
However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can induce oxidative stress and DNA damage in cells, which can lead to adverse health effects. Therefore, caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate. One area of research is the development of new antifungal and anticancer agents based on the structure of this compound. Researchers can modify the structure of the compound to enhance its potency and reduce its toxicity.
Another area of research is the investigation of the compound's potential as an antibacterial agent. Studies have shown that the compound exhibits activity against certain bacterial species, including those that are resistant to conventional antibiotics. Therefore, further research in this area may lead to the development of new antibacterial agents.
Conclusion
In conclusion, methyl (this compound)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound exhibits potent antifungal and anticancer activity and has several biochemical and physiological effects. While caution should be taken when handling and using this compound in lab experiments, further research in this area may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate involves the condensation reaction between 3-chloro-1H-1,2,4-triazole-5-carbaldehyde and methyl acrylate. The reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The resulting product is a white crystalline solid with a melting point of 79-81°C.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate has been the subject of numerous scientific studies due to its potential applications in various areas. One of the main areas of research is its use as a fungicide. Studies have shown that this compound exhibits potent antifungal activity against a wide range of fungal species, including those that are resistant to conventional antifungal agents.
Another area of research is its potential as an anticancer agent. Studies have shown that methyl (this compound)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound is believed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Eigenschaften
IUPAC Name |
methyl (E)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDXJJYTVKMMEJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NNC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2903450.png)
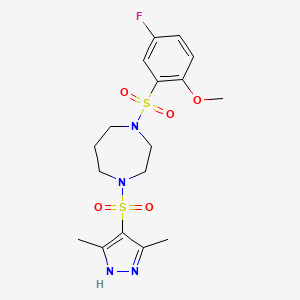
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903452.png)
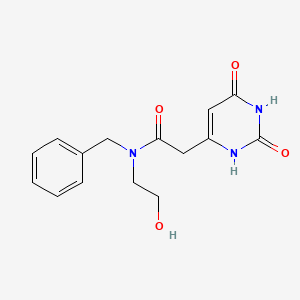
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2903455.png)
![N-(2-methoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2903458.png)

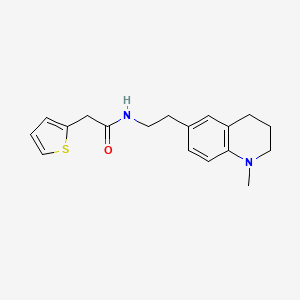
![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2903462.png)
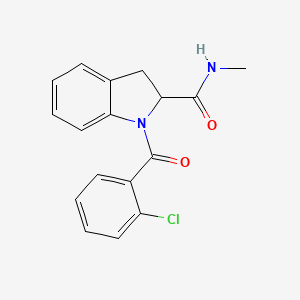
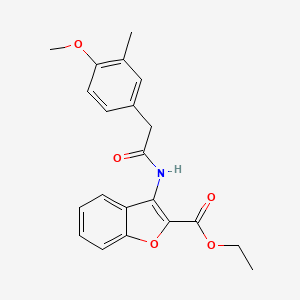
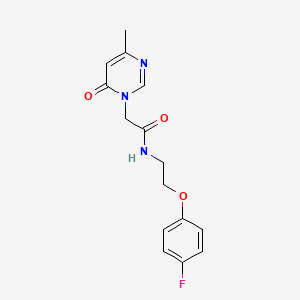
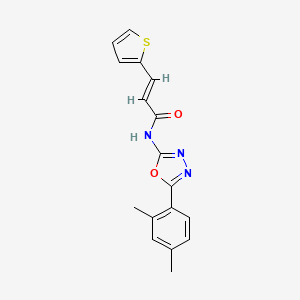
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2903471.png)